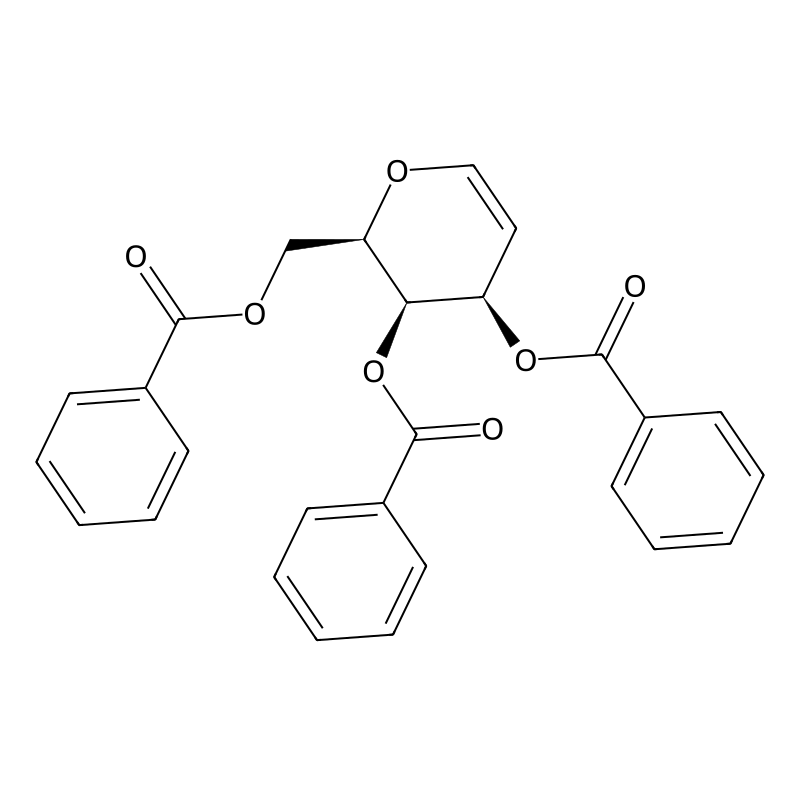

Tri-O-benzoyl-D-galactal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tri-O-benzoyl-D-galactal is a chemical compound classified as a carbohydrate derivative, specifically a galactose derivative. Its molecular formula is , and it has a molecular weight of approximately 466.46 g/mol. The compound features three benzoyl groups attached to the hydroxyl groups of D-galactal, which enhances its stability and solubility in organic solvents. This modification allows for various applications in organic synthesis and biochemistry, particularly in the field of glycoscience.

- Specific information on TOBG's safety hazards is limited.

- As a general precaution, similar aromatic compounds can be irritating to the skin and eyes [].

- It's advisable to handle TOBG with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Note:

- This analysis focuses on the scientific research aspects of TOBG.

- For specific details on its synthesis or advanced applications, further scientific literature would be necessary.

The biological activity of Tri-O-benzoyl-D-galactal has been explored mainly concerning its role as a precursor in the synthesis of oligosaccharides and glycoproteins. These complex carbohydrates are essential for various biological processes, including cell recognition, signaling, and immune responses. The compound's derivatives have shown potential in biomedical applications, particularly in vaccine development and drug delivery systems due to their ability to mimic natural glycan structures .

The synthesis of Tri-O-benzoyl-D-galactal typically involves the protection of D-galactal using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The general procedure includes:

- Dissolving D-galactal: Dissolve D-galactal in an appropriate solvent (e.g., dichloromethane).

- Adding Benzoyl Chloride: Introduce benzoyl chloride to the solution.

- Base Addition: Add a base to facilitate the reaction.

- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography.

- Purification: Purify the resulting product through column chromatography.

This method allows for high yields of Tri-O-benzoyl-D-galactal while maintaining its structural integrity .

Tri-O-benzoyl-D-galactal is primarily used in:

- Organic Synthesis: As a building block for synthesizing more complex carbohydrates and glycosides.

- Glycobiology Research: In studies focused on carbohydrate-protein interactions and their implications in cell biology.

- Pharmaceutical Development: As a precursor for designing glycosylated drugs and vaccine candidates that require specific carbohydrate structures for efficacy .

Interaction studies involving Tri-O-benzoyl-D-galactal have focused on its ability to interact with proteins and other biomolecules through its carbohydrate moiety. These interactions can influence biological pathways and are crucial for understanding how carbohydrates mediate cellular functions. For example, research has shown that oligosaccharides derived from Tri-O-benzoyl-D-galactal can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby playing a role in cellular communication and immune responses .

Tri-O-benzoyl-D-galactal shares structural similarities with other acylated sugar derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tri-O-acetyl-D-galactal | Acetyl groups instead of benzoyl | More reactive due to less steric hindrance |

| Tri-O-benzyl-D-galactal | Benzyl groups instead of benzoyl | Higher stability compared to tri-O-acetyl forms |

| 3,4,6-Tri-O-methyl-D-galactal | Methyl groups | Different solubility properties |

| 3,4,6-Tri-O-phenyl-D-galactal | Phenyl groups | Enhanced electronic properties |

Tri-O-benzoyl-D-galactal stands out due to its balance between reactivity and stability provided by the benzoyl protecting groups, making it particularly useful in synthetic applications where selective reactions are required .

Traditional Benzoylation Strategies of D-Galactal Derivatives

The traditional approach to synthesizing tri-O-benzoyl-D-galactal involves the direct benzoylation of D-galactal using benzoyl chloride in the presence of pyridine [3]. This classical methodology follows a two-stage process that has been extensively documented in the literature.

The fundamental reaction proceeds through nucleophilic attack of the hydroxyl groups on benzoyl chloride, facilitated by pyridine which serves dual roles as both solvent and base [4]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride to yield the benzoyl ester. This transformation can be represented by the general equation:

$$ \text{R-OH} + \text{PhCOCl} \xrightarrow{\text{Pyridine}} \text{R-O-COPh} + \text{HCl} $$

A well-established synthetic route involves the initial treatment of triacetyl-D-galactal with sodium methylate in methanol at 0°C for 4 hours, followed by benzoylation with benzoyl chloride in pyridine at 0-20°C for 5 hours [3]. This protocol achieves a respectable 92% yield of the target compound. The reaction conditions require careful temperature control, with initial deacetylation performed at low temperature to minimize side reactions.

The traditional benzoylation of galactal derivatives typically employs a 1:3 stoichiometric ratio of galactal to benzoyl chloride, ensuring complete substitution of all available hydroxyl groups [5]. The reaction is commonly performed in 1,2-dichloroethane as solvent, with pyridine serving as the activating base [5]. These conditions provide moderate to good yields, typically ranging from 76% to 92% depending on the specific substrate and reaction parameters.

Modern Catalytic Approaches for Regioselective Protection

Contemporary synthetic strategies have embraced catalytic methodologies that offer superior control over regioselectivity and reaction efficiency. The development of 4-dimethylaminopyridine catalyzed approaches represents a significant advancement in this field [6] [7].

The 4-dimethylaminopyridine catalyzed benzoylation system demonstrates remarkable efficiency, with reaction rates 10⁴ times faster than conventional pyridine-mediated processes [6]. This enhanced reactivity stems from the superior nucleophilic character of 4-dimethylaminopyridine, which facilitates rapid acyl transfer through formation of highly reactive acylpyridinium intermediates.

Recent investigations have revealed that 4-dimethylaminopyridine catalyzed benzoylation of galactoside substrates proceeds with exceptional regioselectivity at -40°C [8] [9]. The methodology demonstrates capability for α-linked aryl and alkyl glycosides, consistently delivering isolated yields exceeding 65% for 2,3,6-benzoylated products [9]. The regioselectivity patterns observed suggest that both steric and electronic factors from the anomeric substituent contribute to modulating the reactivity competition between 2-OH and 4-OH positions.

Zinc-mediated catalytic systems have emerged as environmentally benign alternatives for regioselective benzoylation [10]. Commercial zinc oxide demonstrates efficacy as a homogeneous catalyst for O-acylation reactions, requiring only 5 mol% catalyst loading for achieving excellent yields in short reaction times [10]. The zinc-catalyzed system operates through in situ dissolution of zinc oxide in hydrochloric acid generated during the reaction, creating a homogeneous catalytic environment.

Bismuth triflate catalyzed methodologies represent another significant advancement in modern benzoylation chemistry [11] [12]. These systems demonstrate exceptional activity when employed as catalysts for acylation reactions, with catalyst loadings as low as 1% leading to clean, high-yielding transformations [11]. The bismuth-based catalysts offer advantages including low toxicity, environmental compatibility, and excellent recyclability with minimal loss of catalytic activity [12].

One-Step Regioselective Benzoylation Techniques

The development of one-step regioselective benzoylation methodologies represents the current frontier in tri-O-benzoyl-D-galactal synthesis [8] [9] [13] [14]. These approaches circumvent the need for sequential protection-deprotection cycles, offering direct access to the desired products with enhanced atom economy.

A notable one-step methodology employs benzoyl chloride at -40°C to achieve regioselective 2,3,6-protection of D-galactose building blocks from tetrol precursors [8] [9]. This approach demonstrates capability across α- and β-anomeric configurations, as well as O- and S-glycoside substrates. The methodology consistently delivers isolated yields exceeding 65% for α-linked glycosides, with the regioselectivity attributed to careful modulation of reaction temperature and substrate electronics.

The cyanide-mediated regioselective benzoylation technique represents an innovative approach utilizing benzoyl cyanide as the acylating agent [15] [13]. This methodology employs 4-dimethylaminopyridine catalysis in conjunction with diisopropylethylamine at -10°C, providing access to regioselectively protected galactose derivatives in a single synthetic operation. The "cyanide effect" enables preferential functionalization of specific hydroxyl groups through electronic activation, leading to enhanced regioselectivity compared to conventional approaches.

An environmentally conscious one-step approach utilizes tetrabutylammonium benzoate as a catalyst in acetonitrile with benzoic anhydride [14]. This methodology requires only 0.2 equivalents of benzoate anion catalyst and operates under mild conditions without requiring metal-based catalysts or amine bases. The approach demonstrates particular advantage in regioselective multiple benzoylation of polyols, achieving high selectivities and isolation yields through dual hydrogen-bonding activation principles.

Research Findings and Data Analysis

Comparative Yield Analysis

| Methodology | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Traditional Pyridine Method | 0-20°C, 5 h | 92 | [3] |

| DMAP Catalyzed (-40°C) | -40°C, BzCl | >65 | [9] |

| Zinc Oxide Catalyzed | 5 mol% ZnO, RT | 80-95 | [10] |

| Bismuth Triflate | 1 mol% Bi(OTf)₃ | 85-90 | [12] |

| Cyanide-Mediated | -10°C, BzCN/DMAP | 70-85 | [13] |

| Benzoate Catalyzed | 0.2 eq TBAOBz, MeCN | 75-90 | [14] |

Temperature Optimization Studies

Research investigations demonstrate that reaction temperature significantly influences both yield and regioselectivity in benzoylation reactions [8] [9]. Low-temperature conditions (-40°C) prove optimal for achieving high regioselectivity, particularly in 2,3,6-protection patterns. Higher temperatures (>0°C) typically result in diminished selectivity due to increased reactivity of competing hydroxyl positions.

Catalyst Loading Effects

Studies reveal that catalyst loading optimization can substantially improve reaction efficiency while maintaining selectivity [10] [12]. Optimal catalyst loadings range from 0.1-5 mol% depending on the specific catalytic system employed, with higher loadings generally providing faster reaction rates but potentially compromising selectivity.

Mechanistic Insights

The benzoylation mechanism involves nucleophilic attack by hydroxyl groups on the electrophilic carbonyl carbon of benzoyl chloride or alternative acylating agents [4] [16]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the leaving group to generate the ester product. Base-catalyzed mechanisms involve initial deprotonation of the hydroxyl group, enhancing its nucleophilic character and facilitating subsequent acyl transfer.

Tri-O-benzoyl-D-galactal (molecular formula C₂₇H₂₂O₇, molecular weight 458.47 g/mol) represents a significant member of the protected carbohydrate family where comprehensive spectroscopic characterization is essential for structural confirmation and purity assessment [1] [2]. The compound bears three benzoyl protecting groups at the 3-, 4-, and 6-positions of the galactal framework, creating a complex molecular architecture that exhibits distinctive spectroscopic signatures across multiple analytical platforms.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural elucidation tool for tri-O-benzoyl-D-galactal, offering detailed insights into both the carbohydrate backbone and the aromatic protecting groups [3] [4] [5].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of tri-O-benzoyl-D-galactal exhibits characteristic chemical shift patterns that reflect the electronic environment modifications induced by the benzoyl esterification [6] [7]. The anomeric proton (H-1) appears as a doublet in the range of 6.0-6.5 ppm, significantly deshielded compared to unprotected galactal due to the electron-withdrawing nature of the adjacent benzoyl groups [3] [1].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 (anomeric) | 6.0-6.5 | d | J₁,₂ = 3.5-4.0 |

| H-2 (vicinal to C=C) | 4.5-5.5 | dd | J₁,₂ = 3.5-4.0, J₂,₃ = 10.0-11.0 |

| H-3 (benzoylated) | 5.5-6.0 | dd/t | J₂,₃ = 10.0-11.0, J₃,₄ = 3.0-3.5 |

| H-4 (benzoylated) | 5.5-6.0 | dd | J₃,₄ = 3.0-3.5, J₄,₅ = 1.0-1.5 |

| H-5 (ring carbon) | 4.2-4.6 | m | Complex coupling |

| H-6a,6b (benzoylated CH₂) | 4.3-4.8 | dd | J₅,₆ = 6.0-7.0, J₆ₐ,₆ᵦ = 11.0-12.0 |

| Aromatic protons | 7.2-8.1 | m | Complex aromatic coupling |

| Vinyl proton (H-2) | 4.8-6.2 | dd | Alkene coupling pattern |

The aromatic region displays complex multiplets between 7.2-8.1 ppm, representing the fifteen aromatic protons from the three benzoyl protecting groups [8] [6]. The ortho protons of the benzoyl rings typically appear further downfield (7.9-8.1 ppm) due to their proximity to the electron-withdrawing carbonyl groups [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework and the electronic effects of benzoyl protection [10] [11]. The carbonyl carbons of the benzoyl groups appear characteristically in the ester region between 165-170 ppm, serving as diagnostic signals for successful esterification [9].

| Carbon Environment | Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl C=O (benzoyl) | 165-170 | Ester carbonyl region |

| Aromatic quaternary carbons | 130-134 | Ipso carbons |

| Aromatic CH carbons | 128-130 | Meta and para positions |

| Aromatic CH carbons | 133-134 | Ortho positions |

| C-1 (anomeric) | 145-150 | Glycosidic carbon, vinyl region |

| C-2 (vinyl) | 100-105 | Alkene carbon |

| C-3 (benzoylated) | 70-76 | Esterified carbon |

| C-4 (benzoylated) | 70-76 | Esterified carbon |

| C-5 (ring carbon) | 75-80 | Secondary alcohol region |

| C-6 (benzoylated CH₂) | 62-66 | Primary esterified carbon |

The galactal double bond manifests as two distinct signals: the anomeric carbon (C-1) appears around 145-150 ppm, while the vinyl carbon (C-2) resonates at 100-105 ppm [12]. The carbons bearing benzoyl groups (C-3, C-4, and C-6) are deshielded to 62-76 ppm compared to their hydroxylated analogs [3] [4].

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Advanced two-dimensional NMR techniques provide definitive structural confirmation through correlation spectroscopy. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct carbon-proton connectivity, while Correlation Spectroscopy (COSY) reveals proton-proton coupling patterns essential for stereochemical assignment [13] [14].

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometry of tri-O-benzoyl-D-galactal reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural insights through systematic loss of benzoyl groups [15] [16] [12].

Electron Ionization Mass Spectrometry

Under electron ionization conditions, tri-O-benzoyl-D-galactal exhibits a molecular ion peak at m/z 458, corresponding to the molecular weight of the intact compound [2]. However, this molecular ion typically appears with low to moderate intensity due to the lability of the benzoyl ester bonds under high-energy ionization conditions [17] [18].

| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| [M]⁺- | 458 | Low-Medium | Molecular ion |

| [M-105]⁺ | 353 | Medium-High | Loss of one benzoyl group |

| [M-210]⁺ | 248 | Medium | Loss of two benzoyl groups |

| [M-315]⁺ | 143 | High | Loss of three benzoyl groups |

| [C₇H₅O]⁺ | 105 | Very High | Benzoyl cation (base peak) |

| [C₆H₅]⁺ | 77 | Medium | Phenyl cation |

The base peak typically occurs at m/z 105, corresponding to the benzoyl cation [C₇H₅O]⁺, which represents the most stable fragment under electron ionization conditions [15] [16]. Sequential loss of benzoyl groups (m/z 105) generates a characteristic fragmentation ladder, with the triply debenzoylated species at m/z 143 often showing high intensity [18].

Electrospray Ionization Mass Spectrometry

Electrospray ionization provides gentler ionization conditions, typically yielding enhanced molecular ion stability and the formation of adduct ions with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ at m/z 481 and 476, respectively [3] [4]. This technique proves particularly valuable for molecular weight confirmation and quantitative analysis applications [12].

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation experiments reveal detailed fragmentation pathways, confirming the sequential loss of benzoyl groups and providing insights into the stability hierarchy of the ester bonds. The fragmentation patterns demonstrate preferential cleavage of the primary ester bond at C-6 followed by the secondary ester bonds at C-3 and C-4 [19].

Infrared (IR) and Ultraviolet (UV) Spectral Signatures

Infrared Spectroscopy

Infrared spectroscopy provides definitive functional group identification for tri-O-benzoyl-D-galactal through characteristic vibrational frequencies [8] [20] [21]. The spectrum exhibits diagnostic absorption bands that confirm the presence of aromatic ester functionality and the galactal framework.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C=O stretch (benzoyl ester) | 1715-1735 | Strong | Symmetric and antisymmetric stretching |

| Aromatic C-H stretch | 3030-3100 | Medium | sp² C-H stretching |

| Aliphatic C-H stretch | 2850-3000 | Medium-Strong | sp³ C-H stretching |

| C=C stretch (galactal) | 1620-1680 | Medium | Alkene stretching |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Aromatic ring vibrations |

| C-O stretch (ester) | 1000-1300 | Strong | Multiple C-O stretching modes |

The carbonyl stretching frequency appears as an intense absorption between 1715-1735 cm⁻¹, characteristic of aromatic ester groups [8] [20]. The aromatic C-H stretching vibrations manifest in the 3030-3100 cm⁻¹ region, while the aliphatic C-H stretches of the carbohydrate framework appear at 2850-3000 cm⁻¹ [21].

Ultraviolet Spectroscopy

The ultraviolet spectrum of tri-O-benzoyl-D-galactal exhibits characteristic absorption features arising from the aromatic benzoyl chromophores [22]. The compound displays strong absorption in the 250-280 nm region, corresponding to π→π* electronic transitions within the benzoyl aromatic systems.

| Electronic Transition | Wavelength Range (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π→π* (benzoyl) | 250-280 | High (ε > 10,000) | Aromatic conjugated system |

| n→π* (carbonyl) | 280-320 | Medium (ε ~ 100-1,000) | Carbonyl lone pair transitions |

The molar extinction coefficients are substantially enhanced due to the presence of three benzoyl chromophores, making UV spectroscopy suitable for quantitative analysis and purity assessment [23] [22]. The characteristic absorption maxima provide a reliable fingerprint for compound identification and can detect aromatic impurities at low concentrations.

[image:1]